8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
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Overview
Description
Scientific Research Applications
Cardiovascular Activity
Research into structurally similar compounds, such as the synthesis and cardiovascular activity study of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, revealed that certain derivatives display significant prophylactic antiarrhythmic activity and hypotensive effects. This suggests potential applications in cardiovascular disease treatment and management (Chłoń-Rzepa et al., 2004).
Antihistaminic Activity
Another study on theophylline or theobromine derivatives, including compounds structurally related to the one , demonstrated good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis. This points towards potential antihistaminic applications, which could be relevant in treating allergies and asthma (Pascal et al., 1985).
Psychotropic Potential
Derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which share a similar structural framework with the chemical , have been explored for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. Some of these compounds have shown anxiolytic and antidepressant properties, suggesting a potential application in treating mental health disorders (Chłoń-Rzepa et al., 2013).
Antiasthmatic Agents
A study on the development of xanthene derivatives, including those with a piperazine substituent similar to the one , aimed at evaluating their antiasthmatic activity. These compounds showed significant vasodilator activity, indicating potential applications as anti-asthmatic agents (Bhatia et al., 2016).
Antimycobacterial Activity
Research into purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis. Some of these compounds demonstrated promising anti-mycobacterial activity, suggesting potential applications in tuberculosis treatment (Konduri et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)13-15-6-4-5-7-16(15)22/h4-7,14H,8-13H2,1-3H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BALSNZCYIAFYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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